3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 514800-96-5
VCID: VC2011275
InChI: InChI=1S/C12H11BrN2O2/c1-17-12-3-2-9(8-16)4-10(12)6-15-7-11(13)5-14-15/h2-5,7-8H,6H2,1H3
SMILES: COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)Br
Molecular Formula: C12H11BrN2O2
Molecular Weight: 295.13 g/mol

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

CAS No.: 514800-96-5

Cat. No.: VC2011275

Molecular Formula: C12H11BrN2O2

Molecular Weight: 295.13 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde - 514800-96-5

Specification

CAS No. 514800-96-5
Molecular Formula C12H11BrN2O2
Molecular Weight 295.13 g/mol
IUPAC Name 3-[(4-bromopyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Standard InChI InChI=1S/C12H11BrN2O2/c1-17-12-3-2-9(8-16)4-10(12)6-15-7-11(13)5-14-15/h2-5,7-8H,6H2,1H3
Standard InChI Key ISRSQWIEFFNTDG-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)Br
Canonical SMILES COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)Br

Introduction

Chemical Properties and Structural Characteristics

Fundamental Chemical Identifiers

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is uniquely identified through various chemical nomenclature systems and identifiers, as outlined in Table 1.

ParameterValue
CAS Number514800-96-5
Molecular FormulaC12H11BrN2O2
Molecular Weight295.13 g/mol
Exact Mass294.000391 g/mol
IUPAC Name3-[(4-bromopyrazol-1-yl)methyl]-4-methoxybenzaldehyde
InChIInChI=1S/C12H11BrN2O2/c1-17-12-3-2-9(8-16)4-10(12)6-15-7-11(13)5-14-15/h2-5,7-8H,6H2,1H3
InChIKeyISRSQWIEFFNTDG-UHFFFAOYSA-N
SMILESCOC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)Br

Table 1: Chemical identifiers and basic properties of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Structural Features

The compound comprises three primary structural components: a 4-bromopyrazole ring, a methoxy-substituted benzene ring, and an aldehyde group. The molecular architecture displays several noteworthy features:

  • The pyrazole ring contains a bromine atom at the 4-position, which influences the electronic properties of the heterocycle.

  • A methylene bridge (-CH2-) connects the pyrazole N1 position to the benzene ring at position 3.

  • The benzene ring bears a methoxy group (-OCH3) at position 4 and an aldehyde group (-CHO) at position 1.

  • The compound contains four hydrogen bond acceptors (the two nitrogen atoms in the pyrazole ring, the oxygen in the methoxy group, and the oxygen in the aldehyde group) and no hydrogen bond donors .

Physicochemical Properties

The compound exhibits important physicochemical properties that influence its behavior in biological systems and chemical reactions, as presented in Table 2.

PropertyValue
Physical StateSolid
Topological Polar Surface Area (TPSA)44.12 Ų
LogP2.515
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0
Rotatable Bonds4

Table 2: Physicochemical properties of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

The LogP value of 2.515 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic character, which may influence its membrane permeability in biological systems. The TPSA value of 44.12 Ų is relatively low, suggesting potential for cell membrane penetration and oral bioavailability if used in pharmaceutical applications .

Analytical and Spectral Characteristics

Spectroscopic Properties

Spectroscopic data provides essential information for the identification and structural characterization of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde. While comprehensive spectral data is limited in the available literature, key spectroscopic properties would typically include:

  • NMR Spectroscopy:

    • ¹H NMR would show characteristic signals for the aldehyde proton (typically around δ 9.8-10.0 ppm), aromatic protons, methoxy group (around δ 3.8-4.0 ppm), and the methylene bridge (around δ 5.3-5.5 ppm).

    • ¹³C NMR would display signals for the aldehyde carbon (around δ 190-195 ppm), aromatic carbons, methoxy carbon, and methylene carbon.

  • IR Spectroscopy:

    • Characteristic absorption bands for the aldehyde C=O stretch (around 1700-1720 cm⁻¹)

    • C-O stretching of the methoxy group (around 1250-1270 cm⁻¹)

    • C=N and C=C stretching of the pyrazole ring .

Mass Spectrometry

Mass spectrometric analysis would show a molecular ion peak corresponding to the exact mass of 294.000391 g/mol, with characteristic isotope patterns due to the presence of bromine (with naturally occurring isotopes ⁷⁹Br and ⁸¹Br in approximately equal abundance) .

SupplierCatalog NumberTypical PurityStorage Recommendations
AK Scientific1409CK95%Cool, dry place
ChemSceneCS-026422397%Sealed, 2-8°C

Table 3: Commercial availability of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Quality Control Considerations

For research applications, quality control assessments typically involve:

  • Purity determination through HPLC or GC analysis

  • Identity confirmation through spectroscopic methods (NMR, MS, IR)

  • Elemental analysis to confirm composition

  • Melting point determination for solid-state characterization

Commercial suppliers typically provide certificates of analysis documenting these quality parameters for each batch of the compound.

Comparison with Structurally Related Compounds

Structural Analogs and Derivatives

Several compounds share structural similarities with 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde, as presented in Table 4.

CompoundCAS NumberStructural Difference
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid956786-66-6Carboxylic acid group instead of aldehyde
3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acidN/ALacks methoxy group; has carboxylic acid instead of aldehyde
4-methoxybenzaldehydeN/ALacks pyrazole substituent; simpler structure

Table 4: Comparison with structurally related compounds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator